molecular formula C36H71O4P B13766451 9-Octadecen-1-ol, hydrogen phosphate CAS No. 64051-27-0

9-Octadecen-1-ol, hydrogen phosphate

Cat. No.: B13766451
CAS No.: 64051-27-0
M. Wt: 598.9 g/mol
InChI Key: WFFZELZOEWLYNK-XPWSMXQVSA-N
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Description

Contextualizing 9-Octadecen-1-ol, Hydrogen Phosphate (B84403) within Lipid Biochemistry

In the broad field of lipid biochemistry, 9-Octadecen-1-ol, hydrogen phosphate is categorized as a simple lipid phosphate. Lipids are a diverse group of molecules essential for processes such as energy storage, cell signaling, and forming the structural basis of cell membranes. nih.gov The most well-known membrane lipids are phospholipids (B1166683), which typically consist of a glycerol (B35011) backbone, two fatty acid tails, and a phosphate group. nih.gov

While not a glycerophospholipid, this compound shares the core amphiphilic architecture that is fundamental to membrane biology. cymitquimica.com Its structure features a single hydrophobic fatty alcohol tail and a polar phosphate head group. cymitquimica.com This configuration allows such molecules to self-assemble in aqueous environments, a principle critical for the formation of biological membranes and for industrial applications that require the stabilization of emulsions. lookchem.comcymitquimica.com The study of such simple phosphorylated lipids helps researchers understand the fundamental physical and chemical principles that govern the behavior of more complex lipid assemblies in biological systems.

Historical Perspectives on Phosphorylated Alcohols in Biological Systems

The scientific appreciation of phosphorylated compounds is foundational to modern biochemistry. pageplace.de From the early 20th century, phosphates were identified as crucial players in life processes. pageplace.denih.gov These molecules are integral to the structure of nucleic acids (DNA and RNA), serve as the primary medium of energy exchange in cells (adenosine triphosphate, or ATP), and are key components of cellular structures like membranes. nih.govnih.gov

The specific study of phosphorylated alcohols gained momentum with the discovery of protein kinases—enzymes that catalyze the transfer of a phosphate group from ATP to an alcohol acceptor, such as the hydroxyl groups on serine, threonine, or tyrosine residues in proteins. libretexts.orgwikipedia.org This process, known as phosphorylation, was revealed to be a primary mechanism for regulating protein function and, consequently, nearly all cellular processes. libretexts.org This understanding of enzymatic phosphorylation as a ubiquitous biological control mechanism provided the context for investigating other, non-protein phosphorylated alcohols. libretexts.org The study of individual lipid phosphates like this compound is a part of the larger scientific endeavor to characterize the vast diversity and function of phosphate-containing organic molecules in living systems. nih.gov

Classification and Nomenclature within Lipidomics

The systematic classification and naming of lipids are essential for clarity in research. This compound is identified by several names and registry numbers, reflecting its chemical structure. The IUPAC name for the common cis isomer is [(Z)-octadec-9-enyl] dihydrogen phosphate. nih.gov

Within the field of lipidomics, this compound falls under the major category of Fatty Acyls . More specifically, it can be classified as a phosphate ester of a fatty alcohol. This places it in a distinct subclass from more complex phospholipids. Its nomenclature highlights the parent alcohol (9-Octadecen-1-ol, or oleyl alcohol) and the attached functional group (hydrogen phosphate).

Below is a table summarizing the key identifiers for this compound.

Identifier TypeValue
Systematic Name (IUPAC) [(Z)-octadec-9-enyl] dihydrogen phosphate nih.gov
Common Synonyms Oleyl dihydrogen phosphate lookchem.com, Oleyl phosphate cymitquimica.com, (Z)-9-Octadecen-1-ol phosphate jst.go.jp
CAS Registry Number 7722-71-6 ((Z)-isomer) lookchem.comnih.gov
Molecular Formula C₁₈H₃₇O₄P lookchem.comepa.gov
Molecular Weight 348.46 g/mol epa.gov

Properties

CAS No.

64051-27-0

Molecular Formula

C36H71O4P

Molecular Weight

598.9 g/mol

IUPAC Name

bis[(E)-octadec-9-enyl] hydrogen phosphate

InChI

InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17+,20-18+

InChI Key

WFFZELZOEWLYNK-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOP(=O)(OCCCCCCCC/C=C/CCCCCCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Molecular Architecture and Intermolecular Interactions

Structural Isomerism and Stereochemical Considerations of 9-Octadecen-1-ol, Hydrogen Phosphate (B84403)

The name "9-Octadecen-1-ol, hydrogen phosphate" can describe more than one distinct molecular structure, primarily through constitutional isomerism involving the phosphate group. The compound typically exists as a monoester or a diester of phosphoric acid, and commercial preparations are often a mixture of both forms. ewg.orgtcichemicals.comthegoodscentscompany.com

Monoester (Oleyl dihydrogen phosphate): In this form, one molecule of oleyl alcohol is esterified to a molecule of phosphoric acid. This leaves two acidic hydroxyl groups on the phosphate moiety.

Diester (Dioleyl hydrogen phosphate): This isomer consists of two oleyl alcohol molecules esterified to a single phosphoric acid molecule, leaving one acidic hydroxyl group.

The fundamental differences between these constitutional isomers are summarized in the table below.

PropertyMonoester (Oleyl dihydrogen phosphate)Diester (Dioleyl hydrogen phosphate)
Molecular Formula C18H37O4P nih.govlookchem.comC36H71O4P epa.govepa.gov
Molecular Weight 348.46 g/mol epa.gov598.93 g/mol epa.govepa.gov
Structural Feature One oleyl chain per phosphate groupTwo oleyl chains per phosphate group

In addition to constitutional isomerism, stereoisomerism is a critical aspect of the molecule's structure. The oleyl chain contains a carbon-carbon double bond at the ninth position (C9). This double bond introduces geometric isomerism, resulting in two possible configurations:

cis (Z): The hydrogen atoms are on the same side of the double bond, causing a distinct "kink" or bend in the hydrocarbon chain. The parent alcohol is (9Z)-octadecen-1-ol. nih.gov This is the naturally occurring isomer, derived from oleic acid. unpchemicals.com

trans (E): The hydrogen atoms are on opposite sides of the double bond, resulting in a more linear and straight-chain conformation, similar to that of a saturated fatty alcohol. nist.gov

Amphiphilic Characteristics and Their Biorelevance

This compound is an amphiphilic molecule, meaning it possesses both a water-attracting (hydrophilic) and a water-repelling (hydrophobic) part. unpchemicals.comlookchem.com

Hydrophilic Head: The phosphate group (-PO₄H₂) is polar and capable of forming hydrogen bonds with water, making it the hydrophilic "head" of the molecule.

Hydrophobic Tail: The long 18-carbon oleyl chain is nonpolar and water-insoluble, constituting the hydrophobic "tail."

This dual character is the basis for its action as a surfactant and emulsifier. cosmileeurope.eugreengredients.it When placed in a system containing both oil and water, the molecules orient themselves at the interface, with the hydrophilic head in the water and the hydrophobic tail in the oil. This reduces the interfacial tension between the two immiscible liquids, allowing for the formation of stable mixtures known as emulsions. cosmileeurope.euunpchemicals.com

The biorelevance of such amphiphilic phosphate compounds is significant. While this specific molecule may not have a direct metabolic role, its structure is analogous to phospholipids (B1166683), the primary components of biological cell membranes. Its ability to form stable emulsions is leveraged in pharmaceutical and cosmetic formulations designed to interact with biological systems. cosmileeurope.eunih.gov Furthermore, phosphate buffer systems are fundamental in biological processes and are widely used in in vitro biorelevant dissolution assays to simulate the conditions of the human intestine, highlighting the importance of the phosphate moiety in biological contexts. nih.govnih.govresearchgate.net

Influence of Unsaturated Chain Configuration (cis/trans) on Molecular Dynamics

The geometric configuration of the double bond in the oleyl chain has a profound influence on the molecule's physical properties and dynamic behavior. The difference in shape between the cis and trans isomers affects how the molecules pack together and interact with each other in bulk.

The bent structure of the cis isomer disrupts orderly, crystalline packing. This steric hindrance prevents the hydrocarbon tails from aligning closely, resulting in weaker intermolecular van der Waals forces. Consequently, aggregates of cis-oleyl phosphate are more disordered and fluid, and typically have lower melting points compared to their saturated or trans counterparts. This increased fluidity allows for greater molecular motion, including rotational and lateral movement within an assembly like a micelle or a lipid layer.

Conversely, the linear shape of the trans isomer allows the molecules to pack together more efficiently, in a manner similar to saturated chains. This leads to a more ordered, tightly packed arrangement with stronger intermolecular forces. As a result, structures formed from trans isomers are generally more rigid and less fluid. Computational studies, such as molecular dynamics simulations, are effective tools for investigating how these isomeric differences influence host-guest interactions and molecular selectivity. rsc.org

Computational Modeling and Simulation Approaches to Molecular Behavior

Understanding the complex behavior of this compound at the atomic level is facilitated by computational chemistry methods. These techniques allow researchers to simulate molecular interactions and predict properties that can be difficult to measure experimentally.

Molecular Dynamics (MD) simulations are a powerful tool used to study the movement and interactions of atoms and molecules over time. For a molecule like oleyl phosphate, MD can be used to model its behavior in different environments, such as in water, at an oil-water interface, or within a lipid aggregate. These simulations provide insights into the formation of micelles and emulsions, the orientation of the molecule, and the influence of the cis/trans isomerism on the fluidity and stability of molecular assemblies. Similar lipid molecules, such as 1,2-dioleyl-sn-phosphatidylcholine (DOPC), are routinely studied using all-atom and coarse-grained MD simulations to understand lipid bilayer properties. acs.org

Quantum mechanical methods , such as Density Functional Theory (DFT) , are employed to investigate the electronic structure, reactivity, and energetics of molecules. DFT calculations can be used to determine the most stable geometric conformations of the cis and trans isomers, analyze the charge distribution across the phosphate head group, and model the mechanisms of chemical reactions like hydrolysis. nih.govdtic.mil For instance, DFT has been used to study the adsorption of phosphate molecules onto surfaces, providing a detailed understanding of the interactions involving the phosphate group. mdpi.com Together, these computational approaches provide a comprehensive picture of the structure-function relationships governing the behavior of this compound.

Laboratory Synthesis and Chemical Derivatization Methodologies

Esterification Pathways for 9-Octadecen-1-ol, Hydrogen Phosphate (B84403) Synthesis

The primary route for synthesizing 9-Octadecen-1-ol, hydrogen phosphate is the direct esterification of 9-Octadecen-1-ol (oleyl alcohol) with a suitable phosphorylating agent. The reaction can yield a mixture of monoester, diester, and unreacted starting materials, making control of the reaction pathway essential. schaerer-surfactants.com The reaction of fatty alcohols with phosphoric acid equivalents typically produces a mixture of mono- and diesters. schaerer-surfactants.com

The synthesis of alkyl phosphates can be achieved by reacting an alcohol with phosphorylating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). organic-chemistry.orgelpub.ru The reaction with P₂O₅ is strongly exothermic and can lead to the formation of pyrophosphates and polyphosphates if not properly controlled. cambridge.org To mitigate this, the reaction is often performed at controlled temperatures, sometimes in an ice bath to manage the initial exotherm, followed by a refluxing period to ensure completion. cambridge.org The use of phosphorus oxychloride in a two-step process, involving reaction with the alcohol and a base like triethylamine (B128534) in a solvent such as toluene, followed by hydrolysis, can yield dialkyl phosphates with high purity, effectively avoiding trialkyl phosphate impurities. organic-chemistry.org

Catalytic systems have been developed to improve reaction rates and selectivity. For instance, the direct esterification of fatty alcohols with ortho-phosphoric acid can be facilitated by the presence of a water-entraining agent and a substoichiometric amount of a basic compound to shift the reaction equilibrium toward the ester product. google.com More advanced catalytic systems, such as a Schiff base manganese complex anchored to silicotungstic acid, have demonstrated high yield and selectivity for the monoester in the esterification of similar long-chain alcohols with phosphoric acid. cjcatal.com

Table 1: Comparison of Common Phosphorylating Agents for Oleyl Phosphate Synthesis

Phosphorylating AgentTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Phosphorus Pentoxide (P₂O₅) Reaction with oleyl alcohol, often without solvent, requires careful temperature control (e.g., <60°C). elpub.rucambridge.orgHigh reactivity, readily available.Highly exothermic, can produce undesirable polyphosphates and condensed phosphates. cambridge.org
Phosphorus Oxychloride (POCl₃) Two-step process: reaction with alcohol and base (e.g., triethylamine) in a non-polar solvent, followed by hydrolysis. organic-chemistry.orgGood control over reaction, can be tailored to produce dialkyl phosphates with high purity. organic-chemistry.orgGenerates corrosive HCl as a byproduct.
Ortho-phosphoric Acid (H₃PO₄) Direct reaction with oleyl alcohol at elevated temperatures (e.g., >170°C) with a water-entraining agent. google.comSimple, direct one-step process.Reaction equilibrium can be slow to establish with long-chain alcohols; high temperatures can cause side reactions. google.com
Polyphosphoric Acid Used as both a reactant and a dehydrating agent.Can drive the reaction to completion by removing water.Can lead to a complex mixture of products.

The ratio of monoester to diester in the final product is heavily influenced by the stoichiometry of the reactants. elpub.ru When reacting a fatty alcohol with phosphorus pentoxide, altering the molar ratio of the alcohol to P₂O₅ allows for the targeted synthesis of mixtures with varying proportions of mono- and di-substituted phosphoric acid esters. elpub.ru Achieving a high yield of the monoester, this compound, requires careful control over the molar quantities of the alcohol and the phosphorylating agent. An excess of the alcohol can favor the formation of the diester and triester, while an excess of the phosphorylating agent can lead to significant amounts of unreacted acid and polyphosphate byproducts. cambridge.org Research has shown that precise dropwise addition of reactants and maintaining stable temperatures are crucial for achieving a product ratio that is close to the intended stoichiometry. cambridge.org

Biocatalytic methods offer a highly selective alternative for the phosphorylation of alcohols. A broad family of enzymes known as kinases catalyze the transfer of a phosphate group from a donor molecule, such as adenosine (B11128) triphosphate (ATP), to an alcohol acceptor. libretexts.org In this mechanism, the alcohol's oxygen atom acts as a nucleophile, attacking the terminal phosphorus atom of ATP. libretexts.org

For synthetic purposes, chemoenzymatic strategies have been developed that mimic this biological process. One such method employs phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor in a reaction catalyzed by tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). acs.orgnih.gov This system demonstrates high functional group tolerance and enables the direct, chemoselective phosphorylation of a wide range of alcohols, including those with complex structures, under mild conditions. acs.orgnih.gov This approach avoids the need for protecting groups and provides efficient access to phosphate monoesters. nih.gov

Purification Techniques for High-Purity this compound in Research

Following synthesis, the crude product is typically a mixture containing the desired monoester, the diester, unreacted oleyl alcohol, and residual phosphoric or polyphosphoric acids. elpub.rugoogle.com Achieving high purity, which is essential for research applications, requires multi-step purification protocols.

Liquid-liquid extraction is a primary method for separating the phosphate esters from inorganic acids. A common patented method involves a solvent system comprising a saturated hydrocarbon (like n-hexane), a lower alcohol (such as isopropanol), and water. google.com In this system, the mono- and dialkyl phosphates are preferentially partitioned into the organic n-hexane layer, while the more polar orthophosphoric acid remains in the aqueous layer. google.com This process can achieve a high removal rate for phosphoric acid with excellent recovery of the desired ester. google.com Further purification can be achieved by washing the organic layer with a dilute acidic solution or a chelating agent to remove metal ion impurities, followed by washing with water. google.com

Recrystallization is a powerful technique for purifying solid compounds. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. mt.com As the solution slowly cools, the desired compound forms pure crystals, while impurities remain dissolved in the solvent. mt.com The selection of an appropriate solvent is critical; the target compound should have high solubility at high temperatures but low solubility at low temperatures in the chosen solvent. mt.com

Membrane filtration can be used for separating components based on molecular size and polarity, but it is chromatographic techniques that offer the highest resolution for purifying organophosphate compounds. bohrium.com

High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis and purification of thermally sensitive compounds like long-chain alkyl phosphates. chromatographyonline.com It offers high sensitivity and selectivity for separating organic pollutants. chromatographyonline.com Gas chromatography (GC) is also widely used for organophosphate analysis, often requiring derivatization to make the compounds suitable for analysis. drawellanalytical.com The selection of the chromatographic column is critical, with capillary columns coated with polar stationary phases often used to achieve high resolution. drawellanalytical.com

For preparative scale purification, column chromatography is a standard technique. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Furthermore, Solid-Phase Extraction (SPE) is a valuable technique for sample cleanup and preconcentration prior to chromatographic analysis. bohrium.comrsc.org

Table 2: Overview of Chromatographic Purification Methods for Oleyl Phosphate

TechniquePrinciple of SeparationTypical Stationary PhaseSuitability for Oleyl Phosphate Purification
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Reversed-phase (e.g., C18) or normal-phase (e.g., silica).High; suitable for thermally labile compounds and provides high resolution for separating mono- and di-esters. chromatographyonline.com
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.Polar capillary columns (e.g., polyethylene (B3416737) glycol). drawellanalytical.comModerate; may require derivatization to increase volatility and thermal stability.
Column Chromatography Differential adsorption of components onto a solid stationary phase from a liquid mobile phase.Silica gel or alumina.High; effective for preparative scale purification to isolate significant quantities of the compound.
Solid-Phase Extraction (SPE) Partitioning of analytes from a liquid sample onto a solid sorbent.Varies based on analyte polarity (e.g., C18, silica).Primarily used for sample cleanup and preconcentration before final analysis or purification. bohrium.comrsc.org

Synthesis of Precursor 9-Octadecen-1-ol (Oleyl Alcohol) for Phosphorylation Studies

9-Octadecen-1-ol, commonly known as oleyl alcohol, is the direct precursor for the synthesis of this compound. The methodologies for producing this unsaturated fatty alcohol are pivotal and are broadly classified into chemical and biological routes. These processes are designed to selectively reduce the carboxyl group of oleic acid or its esters while preserving the inherent carbon-carbon double bond at the C9 position.

Catalytic Hydrogenation of Oleic Acid Esters

The selective hydrogenation of oleic acid and its esters, such as methyl oleate (B1233923), to produce oleyl alcohol is a well-established industrial and laboratory method. This process requires catalysts that can facilitate the reduction of the ester or carboxylic acid functional group without saturating the C=C double bond in the alkyl chain.

The process generally involves mixing the fatty acid ester with hydrogen at high pressures and temperatures in the presence of a specialized catalyst. rsc.org Industrial technologies often utilize copper-based catalysts. rsc.org The reaction is typically carried out in a trickle bed reactor, where the ester and hydrogen are passed over a fixed catalyst bed. rsc.org After the reaction, the mixture is cooled, and the liquid fatty alcohol is separated from the recycled hydrogen gas. rsc.org

Several catalyst systems have been investigated to optimize the selective production of oleyl alcohol. Rhodium-tin catalysts, for instance, have demonstrated high efficacy. A study utilizing a Rh(1 wt%)–Sn(4 wt%)–B/Al₂O₃ catalyst found optimal conditions for the selective hydrogenation of oleic acid to be a temperature of 290 °C and a pressure of 2 MPa, achieving a yield of 82–83% for oleyl alcohol. rsc.org The mechanism involves the dissociative adsorption of hydrogen and the stepwise reduction of the carboxylate group, likely via an aldehyde intermediate, which is then further hydrogenated to the alcohol. rsc.org

Another approach involves the use of metal hydrides. A recent method demonstrated the non-catalytic reduction of fatty acid methyl esters using alumina-supported sodium borohydride (B1222165) (NaBH₄/Al₂O₃) with methanol (B129727) as a co-reactant. mdpi.com This system selectively reduced the C=O bond of methyl oleate to yield oleyl alcohol, preserving the C=C bond, and achieved 100% selectivity towards the fatty alcohol. mdpi.com

The choice of catalyst and reaction conditions is critical to prevent the competing reaction of double bond hydrogenation, which would lead to the formation of the saturated fatty alcohol, octadecanol. researchgate.net The addition of promoters like tin (Sn) to rhodium (Rh) catalysts can limit the catalyst's activity for C=C double bond hydrogenation, thereby increasing the selectivity for the desired unsaturated product, oleyl alcohol. researchgate.net

Table 1: Comparison of Catalytic Hydrogenation Methods for Oleyl Alcohol Synthesis

Catalyst SystemSubstrateTemperature (°C)Pressure (MPa)Oleyl Alcohol Yield/SelectivityReference
Copper-based catalystsMethyl Oleate200–30020.3–30.4Industrial Standard rsc.org
Rh(1%)–Sn(4%)–B/Al₂O₃Oleic Acid2902.082–83% Yield rsc.org
NaBH₄/Al₂O₃-MSMethyl OleateNot SpecifiedAtmospheric100% Selectivity mdpi.com

Biocatalytic Routes to Unsaturated Fatty Alcohols

Biocatalytic methods offer an alternative to traditional chemical synthesis, often operating under milder conditions and with high specificity. The enzymatic production of fatty alcohols from fatty acids can be achieved through a few key pathways, primarily involving engineered microorganisms. frontiersin.orgbohrium.com

The two main types of enzymes utilized for this conversion are Fatty Acyl Reductases (FAR) and Carboxylic Acid Reductases (CAR). frontiersin.orgnih.gov

Fatty Acyl Reductases (FARs): These enzymes catalyze the reduction of activated fatty acyl thioesters, such as fatty acyl-CoA or fatty acyl-ACP, directly to fatty alcohols. frontiersin.orgnih.gov This is a four-electron reduction. The availability of the fatty acyl-CoA or acyl-ACP precursor within the host microorganism is a crucial factor for the efficiency of this pathway. nih.gov

Carboxylic Acid Reductases (CARs): This class of enzymes acts on free fatty acids. The process is a two-step reaction within a single enzyme. First, the CAR enzyme activates the carboxylic acid by adenylation in an ATP-dependent manner. nih.gov The activated acid is then reduced to an aldehyde using NADPH as a cofactor. nih.govpnas.org This aldehyde intermediate is subsequently reduced to the final fatty alcohol by endogenous or co-expressed alcohol dehydrogenases (ADHs) or aldehyde reductases (AHRs). frontiersin.orgnih.gov

A CAR from Mycobacterium marinum (MmCAR) has been shown to be particularly versatile, capable of converting a wide range of aliphatic fatty acids, from C6 to C18, into their corresponding aldehydes. pnas.orgpnas.org This makes it a suitable candidate for pathways engineered to produce oleyl alcohol from oleic acid. pnas.org Microbial hosts like Escherichia coli and Saccharomyces cerevisiae are commonly engineered for fatty alcohol production. frontiersin.orgpnas.org To enhance production, metabolic engineering strategies are employed, such as deleting genes involved in competing pathways (like β-oxidation, which degrades fatty acids) and overexpressing genes that increase the precursor supply. frontiersin.orgnih.gov

These biocatalytic systems represent a growing field for producing valuable oleochemicals like 9-Octadecen-1-ol from renewable feedstocks. bohrium.com

Table 2: Key Enzymes in Biocatalytic Synthesis of Fatty Alcohols

Enzyme ClassSubstrateKey CofactorsProductHost OrganismsReference
Fatty Acyl Reductase (FAR)Fatty Acyl-CoA / Acyl-ACPNADPHFatty AlcoholE. coli, S. cerevisiae frontiersin.orgnih.gov
Carboxylic Acid Reductase (CAR)Free Fatty AcidATP, NADPHFatty AldehydeE. coli, S. cerevisiae frontiersin.orgpnas.orgpnas.org

Advanced Analytical and Structural Elucidation Techniques

Spectroscopic Characterization of 9-Octadecen-1-ol, Hydrogen Phosphate (B84403)

Spectroscopy provides fundamental insights into the molecular structure and functional groups present in 9-Octadecen-1-ol, hydrogen phosphate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the chemical environment of ¹H, ¹³C, and ³¹P nuclei, a detailed molecular picture can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different protons in the oleyl chain and near the phosphate group. The olefinic protons at the C9 and C10 positions would appear as a multiplet in the downfield region, typically around 5.3 ppm. The methylene (B1212753) protons adjacent to the phosphate group (-CH₂-O-P) would be deshielded and are expected to resonate at approximately 3.8-4.2 ppm, likely showing coupling to both the adjacent methylene protons and the phosphorus nucleus. The terminal methyl group of the alkyl chain would produce a triplet signal at around 0.8-0.9 ppm. The numerous methylene groups of the long alkyl chain would generate a broad multiplet between 1.2 and 1.6 ppm. libretexts.orgoregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The olefinic carbons (C9 and C10) are expected to have chemical shifts in the range of 125-135 ppm. The carbon atom directly bonded to the phosphate group (C1) would be significantly deshielded, with an expected chemical shift around 65-70 ppm. The terminal methyl carbon (C18) would appear at approximately 14 ppm. The remaining methylene carbons of the alkyl chain would produce a series of signals in the 20-35 ppm range. researchgate.net

³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for phosphorus-containing compounds. For a phosphate monoester like this compound, a single resonance is expected. The chemical shift is sensitive to the pH and the nature of the substituents. huji.ac.il In a proton-decoupled ³¹P NMR spectrum, this would appear as a sharp singlet. huji.ac.il In a proton-coupled spectrum, the signal would be split into a multiplet due to coupling with the adjacent methylene protons (-CH₂-O-P). huji.ac.il The expected chemical shift for an alkyl hydrogen phosphate is typically in the range of 0 to 5 ppm relative to an external standard of 85% phosphoric acid. researchgate.netoxinst.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
C1 (-CH₂OP)3.8 - 4.265 - 70Multiplet
C21.5 - 1.730 - 32Multiplet
C8, C111.9 - 2.127 - 29Multiplet
C9, C10 (=CH)5.3 - 5.4129 - 131Multiplet
C18 (-CH₃)0.8 - 0.9~14Triplet
Other -CH₂-1.2 - 1.422 - 30Broad Multiplet

Note: These are estimated chemical shift ranges and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For a non-volatile compound like this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used.

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight of the parent compound. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation of organophosphates in MS/MS experiments often involves the cleavage of the C-O and P-O bonds. A characteristic fragmentation pathway for alkyl phosphates involves the loss of the alkyl chain. For this compound, a prominent fragment ion corresponding to [H₂PO₄]⁻ at m/z 97 would be expected. Another potential fragmentation would be the loss of a water molecule from the parent ion. The fragmentation pattern of the oleyl chain itself can also provide structural confirmation. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Ion m/z (Negative Mode) Description
[M-H]⁻347.2Deprotonated parent molecule
[H₂PO₄]⁻97.0Dihydrogen phosphate ion
[M-H-H₂O]⁻329.2Loss of water from the parent ion
[C₁₈H₃₅O]⁻267.3Oleyl oxide anion

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the phosphate group, the hydroxyl group of the phosphate, the C=C double bond, and the C-H bonds of the alkyl chain.

A broad and strong absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the P-OH group, which is often involved in hydrogen bonding. The P=O stretching vibration would give rise to a strong absorption band typically between 1200 and 1300 cm⁻¹. The P-O-C stretching vibrations are expected in the fingerprint region, around 1000-1100 cm⁻¹. The C=C stretching of the oleyl group would be observed as a weak band around 1650 cm⁻¹. The C-H stretching vibrations of the alkyl chain would appear as strong bands just below 3000 cm⁻¹ (aliphatic C-H) and a weaker band around 3010 cm⁻¹ (=C-H). researchgate.netdtic.mil

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
P-OH (stretching)2500 - 3300Strong, Broad
C-H (aliphatic stretching)2850 - 2960Strong
=C-H (stretching)~3010Medium
C=C (stretching)~1650Weak
P=O (stretching)1200 - 1300Strong
P-O-C (stretching)1000 - 1100Strong

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, analyzing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, using a C18 or C8 column, is a common approach.

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). iosrjournals.org The choice of buffer is critical for controlling the ionization state of the phosphate group and achieving good peak shape. hplc.eu Phosphate or acetate (B1210297) buffers are often used. iosrjournals.orghplc.eu Gradient elution, where the proportion of the organic solvent is increased over time, is usually necessary to elute the relatively nonpolar this compound with a reasonable retention time and good resolution from other components.

Detection can be achieved using a variety of detectors. Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., <210 nm) may be possible but can be non-specific. More suitable detectors include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or mass spectrometers (LC-MS). helixchrom.com

Interactive Data Table: Typical HPLC Parameters for the Analysis of Long-Chain Alkyl Phosphates

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detector ELSD, CAD, or Mass Spectrometer

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, it is a valuable tool for the analysis of related lipid metabolites that may be present in a sample, or for the analysis of the phosphate itself after a derivatization step.

To make alkyl phosphates amenable to GC analysis, a derivatization step is necessary to convert the polar phosphate group into a more volatile derivative. digitaloceanspaces.com Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to replace the acidic protons of the phosphate group with trimethylsilyl (B98337) (TMS) groups. digitaloceanspaces.commdpi.com

The derivatized compound can then be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern that can be used for identification and quantification. GC-MS is particularly useful for analyzing complex mixtures of lipid metabolites and can provide high sensitivity and selectivity. nih.gov

Calorimetric and Thermodynamic Approaches for Investigating Phase Behavior

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermodynamic properties and phase behavior of lipidic compounds like this compound. These methods provide insights into the energetics of phase transitions, which are crucial for understanding the compound's behavior in various applications, including its potential role in membrane mimicry.

Differential Scanning Calorimetry (DSC) in Membrane Mimicry Studies

Differential Scanning Calorimetry (DSC) is a highly sensitive technique used to measure the heat changes that occur in a sample as it is heated or cooled. In the context of membrane mimicry, DSC is invaluable for studying the thermotropic phase behavior of lipids and phospholipids (B1166683), which are the primary components of biological membranes. While direct DSC studies on this compound are not extensively documented in publicly available literature, the principles of the technique and data from analogous long-chain alkyl phosphates can provide a framework for understanding its potential behavior.

The technique works by comparing the heat flow required to change the temperature of a sample to the heat flow required to change the temperature of a reference material. Phase transitions, such as the transition from a gel-like, ordered state to a liquid-crystalline, disordered state, are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve. The temperature at which the peak occurs is the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Studies on other long-chain alkyl phosphates, such as zinc and calcium alkyl phosphates, have demonstrated the utility of DSC in elucidating their thermal behavior. For instance, DSC measurements on zinc monoalkyl phosphates with long alkyl chains have revealed low-enthalpy reversible transitions at temperatures below room temperature, which are associated with the three-dimensional organization of the alkyl chains. rsc.org Similarly, thermal analysis of calcium alkyl phosphates has shown complex phase transformations upon heating, including decomposition stages related to the cleavage of the alkyl chain. mdpi.com

For this compound, a DSC analysis would be expected to reveal information about its melting and crystallization behavior, as well as any polymorphic phase transitions. In a membrane mimicry context, understanding these phase transitions is critical as they can influence the fluidity, permeability, and stability of the model membrane system.

Illustrative Data for Phase Transitions of a Hypothetical Long-Chain Alkyl Phosphate System

TransitionOnset Temperature (°C)Peak Temperature (Tm) (°C)Enthalpy (ΔH) (kJ/mol)
Gel to Liquid-Crystalline35.241.530.8
Sub-transition15.822.15.2

This table is illustrative and does not represent experimental data for this compound.

Kinetic Analysis of Degradation Pathways in Model Systems

The stability of this compound is a critical factor in its various applications. Kinetic analysis of its degradation pathways in model systems provides essential information about its shelf-life and potential breakdown products under different environmental conditions. While specific kinetic data for this compound is scarce, the degradation of organophosphorus compounds, in general, has been studied extensively, offering insights into potential degradation mechanisms.

The primary degradation pathway for many organophosphate esters is hydrolysis, which involves the cleavage of the phosphate ester bond. rwth-aachen.de The rate of hydrolysis can be significantly influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov Thermal degradation is another important pathway, particularly at elevated temperatures, which can lead to the elimination of a phosphorus acid and the formation of an alkene. nih.gov

Kinetic studies of degradation reactions typically involve monitoring the concentration of the parent compound over time under controlled conditions. The data is then fitted to various kinetic models, such as first-order or second-order kinetics, to determine the rate constants and half-life of the compound.

For instance, the degradation of many organophosphorus pesticides has been shown to follow first-order kinetics. rsc.org The first-order rate equation is given by:

ln([A]t / [A]0) = -kt

where:

[A]t is the concentration of the compound at time t

[A]0 is the initial concentration of the compound

k is the first-order rate constant

The half-life (t1/2), which is the time required for the concentration of the compound to decrease by half, can be calculated from the rate constant:

t1/2 = 0.693 / k

Illustrative Kinetic Data for the Hydrolysis of a Hypothetical Organophosphate Ester

pHTemperature (°C)First-Order Rate Constant (k) (s-1)Half-life (t1/2) (hours)
5251.5 x 10-71283
7258.2 x 10-7235
9254.5 x 10-643
7402.1 x 10-692

This table is illustrative and does not represent experimental data for this compound.

By conducting similar kinetic studies on this compound, it would be possible to predict its stability and degradation behavior in various formulations and environments. This information is crucial for ensuring the quality and efficacy of products containing this compound.

Biochemical Pathways and Metabolic Roles

Biosynthesis of 9-Octadecen-1-ol, Hydrogen Phosphate (B84403) in Biological Systems

The biosynthesis of 9-Octadecen-1-ol, hydrogen phosphate, also known as oleyl phosphate, is a multi-step process intrinsically linked to fatty acid metabolism. The pathway originates with the formation of its fatty alcohol precursor, 9-Octadecen-1-ol (oleyl alcohol).

The primary precursor for oleyl alcohol is oleic acid, a ubiquitous monounsaturated fatty acid. In biological systems, oleic acid is typically activated to its coenzyme A (CoA) derivative, oleoyl-CoA. The synthesis of the fatty alcohol from this activated fatty acid can be achieved through enzymatic reduction. Microbial metabolic pathways, for instance, utilize enzymes to convert fatty acyl-CoAs into their corresponding fatty alcohols. nih.gov A common route involves the reduction of fatty acid esters. wikipedia.org For example, oleyl alcohol can be produced via the hydrogenation of oleic acid esters. wikipedia.org This process specifically reduces the carboxyl group while preserving the double bond in the carbon chain. wikipedia.org

Once 9-Octadecen-1-ol is formed, the final step in the biosynthesis of this compound is the addition of a phosphate group. This phosphorylation event is catalyzed by a kinase enzyme. This reaction involves the transfer of a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group of the oleyl alcohol, forming the mono-alkyl phosphate ester. rsc.org The resulting amphiphilic molecule possesses a hydrophilic phosphate head and a hydrophobic oleyl tail, a structure essential for its functions in membranes and signaling. cymitquimica.com

Enzymatic Systems Involved in Phosphorylation and Dephosphorylation

The metabolic balance of this compound is dynamically regulated by the opposing actions of kinases and phosphatases. These enzymatic systems control the compound's concentration and thus its biological activity.

Phosphorylation: The synthesis of this compound is catalyzed by a lipid kinase. While the specific enzyme responsible for phosphorylating 9-Octadecen-1-ol is not extensively characterized in all organisms, this class of enzymes facilitates the transfer of a phosphate group from ATP to the alcohol, creating a phosphate ester. This action is fundamental to generating bioactive lipid phosphate signaling molecules.

Dephosphorylation: The removal of the phosphate group from this compound is carried out by a well-studied family of enzymes known as Lipid Phosphate Phosphatases (LPPs). nih.govnih.gov These enzymes are integral membrane proteins that catalyze the dephosphorylation of various bioactive lipid mediators, including phosphatidic acid (PA), lysophosphatidic acid (LPA), and sphingosine (B13886) 1-phosphate (S1P). nih.govresearchgate.net LPPs exhibit broad substrate specificity and are capable of hydrolyzing oleyl phosphate back to oleyl alcohol and inorganic phosphate. portlandpress.com

There are three main mammalian isoforms of LPPs: LPP1, LPP2, and LPP3. nih.govnih.gov They are characterized by their independence from Mg²⁺ and insensitivity to N-ethylmaleimide inhibition. portlandpress.comfrontiersin.org The active sites of LPPs are typically located on the extracellular leaflet of the plasma membrane and the luminal surface of internal organelles like the endoplasmic reticulum. nih.gov This positioning allows them to regulate both extracellular and intracellular pools of lipid phosphates, thereby terminating their signaling actions. nih.govnih.gov

Table 1: Key Enzymatic Systems in the Metabolism of this compound

Process Enzyme Class Specific Examples Function Substrate(s) Product(s)
PhosphorylationLipid KinaseNot fully specifiedAdds a phosphate group9-Octadecen-1-ol, ATPThis compound, ADP
DephosphorylationLipid Phosphate Phosphatase (LPP) / Phosphatidate Phosphatase (PAP2)LPP1, LPP2, LPP3Removes a phosphate groupThis compound9-Octadecen-1-ol, Inorganic Phosphate

Integration into Lipid Metabolism and Turnover

This compound is an integral component of the broader lipid metabolic network, primarily functioning as a signaling molecule. The regulation of its concentration is crucial for cellular homeostasis. nih.gov The dynamic interplay between its synthesis by lipid kinases and its degradation by Lipid Phosphate Phosphatases (LPPs) determines its cellular level and signaling output. researchgate.netnih.gov

LPPs play a critical role by controlling the balance between lipid phosphates and their dephosphorylated products. nih.gov By hydrolyzing this compound, LPPs not only terminate its direct signaling functions but also generate two products with their own biological activities: 9-Octadecen-1-ol and inorganic phosphate. nih.govnih.gov

The turnover of this lipid phosphate is part of a larger signaling cascade. For instance, LPPs located on the cell surface can dephosphorylate extracellular lipid phosphates, thereby regulating receptor-mediated signaling. nih.govnih.gov Intracellular LPPs, on the other hand, manage the pools of lipid phosphates within organelles, influencing signaling events downstream of receptor activation. nih.gov The precursor, 9-Octadecen-1-ol, is derived from oleic acid, a central molecule in fatty acid synthesis and storage, firmly rooting the metabolism of its phosphorylated form within the central pathways of lipid biology. nih.gov

Interconversion with Other Lipid Species (e.g., Triacylglycerols, Phospholipids)

The metabolic pathways of this compound are interconnected with those of other major lipid classes.

Precursor Relationship with Fatty Acids: The synthesis begins with oleic acid, a C18:1 fatty acid commonly found in triacylglycerols and phospholipids (B1166683). wikipedia.org Oleic acid is converted to its activated form, oleoyl-CoA, which is then reduced to form the fatty alcohol 9-Octadecen-1-ol. nih.gov

Phosphorylation/Dephosphorylation Cycle: The direct interconversion is the reversible phosphorylation of 9-Octadecen-1-ol. A lipid kinase phosphorylates the alcohol to form this compound. rsc.org Conversely, Lipid Phosphate Phosphatases (LPPs) dephosphorylate it back to 9-Octadecen-1-ol. nih.govportlandpress.com

Conversion to Wax Esters: The dephosphorylated product, 9-Octadecen-1-ol, can be further metabolized. For example, it can undergo an esterification reaction with a fatty acid, such as oleic acid, to form a wax ester like oleyl oleate (B1233923). ikm.org.my This represents a pathway for converting a signaling-related molecule into a more inert storage or structural lipid.

Relationship to Complex Phospholipids: As a simple phosphate ester of a fatty alcohol, this compound is classified as a phospholipid. cymitquimica.com It shares the characteristic amphipathic structure of more complex phospholipids found in cell membranes, such as phosphatidylcholine or phosphatidylethanolamine, although it lacks the glycerol (B35011) backbone common to glycerophospholipids. Its metabolism is parallel to that of other bioactive lipid phosphates like phosphatidic acid and lysophosphatidic acid, which are also substrates for LPP enzymes. nih.govnih.gov

Role of 9-Octadecen-1-ol as a Biological Metabolite

9-Octadecen-1-ol (oleyl alcohol), the dephosphorylated precursor of this compound, is a naturally occurring fatty alcohol with distinct biological roles and significance. nih.gov

It is found in a variety of natural sources, including beef fat and fish oils. wikipedia.org In some marine organisms, fatty alcohols serve as a form of energy reserve. nih.gov As a metabolite, 9-Octadecen-1-ol is an intermediate in the synthesis and breakdown of lipids. It originates from the reduction of oleic acid, a key dietary and structural fatty acid. wikipedia.org

Its amphiphilic nature, conferred by the long hydrophobic carbon chain and the polar hydroxyl group, allows it to act as a nonionic surfactant and emulsifier. wikipedia.orgcosmileeurope.eu This property is leveraged in biological systems for processes involving the interface of aqueous and lipid environments. Furthermore, 9-Octadecen-1-ol serves as a building block for other lipids. As mentioned, it can be esterified with fatty acids to create wax esters, which are used for energy storage, buoyancy, and as protective coatings in various organisms. ikm.org.my The presence and concentration of 9-Octadecen-1-ol are tightly linked to the activity of LPPs, which produce it through the dephosphorylation of its phosphate ester, thus integrating its availability with cellular signaling networks. nih.govnih.gov

Cellular and Subcellular Functional Mechanisms

Participation in Cell Membrane Structure and Dynamics

9-Octadecen-1-ol, hydrogen phosphate (B84403), commonly known as oleyl phosphate, is an amphipathic molecule consisting of a long, unsaturated hydrocarbon tail (oleyl group) and a negatively charged hydrophilic phosphate headgroup. nih.govcosmileeurope.eu This structure dictates its interaction with and influence on the cellular membrane, positioning it at the interface between the aqueous cellular environment and the hydrophobic membrane core.

Modulation of Membrane Fluidity and Permeability

The integration of oleyl phosphate into a phospholipid bilayer can modulate the membrane's physical properties, primarily its fluidity and permeability. This modulation arises from the distinct characteristics of its two main components: the unsaturated oleyl tail and the phosphate headgroup.

The oleyl group is an 18-carbon chain with a single cis double bond (18:1), which creates a pronounced kink in the hydrocarbon tail. nih.gov This bend disrupts the tight, orderly packing of adjacent lipid tails, increasing the intermolecular space. nih.gov Consequently, the van der Waals interactions between the chains are weakened, which leads to an increase in membrane fluidity. nih.gov Membranes incorporating lipids with unsaturated acyl chains, like oleic acid, tend to be more fluid than those composed of their saturated counterparts. nih.gov This increased fluidity can enhance the lateral diffusion of membrane proteins and other lipids, which is crucial for many cellular processes, including signal transduction and membrane trafficking. nih.gov

Conversely, the phosphate headgroup can influence membrane packing and permeability through intermolecular interactions at the bilayer surface. The headgroup can act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with neighboring lipid headgroups or with water molecules. nih.gov These interactions can increase lipid packing density at the surface, which may counteract the fluidizing effect of the unsaturated tail to some extent. Furthermore, changes in membrane fluidity are not always directly correlated with changes in membrane permeability. The specific interactions of a molecule with lipid headgroups can also affect permeability. frontiersin.org

Interaction with Lipid Bilayers and Membrane Proteins

Oleyl phosphate belongs to a class of signaling molecules known as fatty alcohol phosphates (FAPs). nih.govresearchgate.net FAPs are structurally similar to lysophosphatidic acid (LPA), a well-characterized lipid mediator that signals through a family of G protein-coupled receptors (GPCRs). researchgate.netnih.gov Research into the structure-activity relationship of FAPs has shown an exquisite dependence on the length of the hydrocarbon chain for receptor activation. researchgate.net Specifically, FAPs with shorter saturated chains (10 and 12 carbons) were identified as selective agonists for the LPA2 receptor subtype. nih.govresearchgate.net However, longer-chain FAPs, including by extension the C18 oleyl phosphate, did not show activation for LPA1 or LPA3 receptors in the same studies. researchgate.net While a related compound, oleyl thiophosphate, was found to be an effective inhibitor of the enzyme autotaxin (which produces LPA), oleyl phosphate itself was not evaluated for this activity in the referenced study. researchgate.net This suggests that while oleyl phosphate is structurally part of a class of signaling lipids, its own activity at the most common LPA receptors may be weak or negligible.

Beyond specific receptor interactions, the anionic nature of the phosphate headgroup facilitates electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine) on membrane proteins. nih.gov Such interactions are crucial for the recruitment and stabilization of various proteins at the membrane surface, including those involved in signal transduction cascades. nih.gov

Roles in Intracellular Signaling Cascades

Phosphorus and its derivatives are fundamental to nearly all aspects of cellular signaling. nih.gov As a phosphorylated lipid, oleyl phosphate has the potential to participate in these complex networks, either directly as a signaling molecule or indirectly by influencing the membrane environment or serving as a source of phosphate.

Mechanisms of Cell Growth and Differentiation Regulation

The regulation of cell growth and differentiation is tightly controlled by intricate signaling pathways, many of which involve phosphorylated lipids and inorganic phosphate (Pi). mdpi.com Inositol phosphates, for example, are well-known second messengers that can inhibit key signaling nodes like the Akt pathway, thereby affecting cell proliferation and survival. mdpi.com

While direct studies on oleyl phosphate's role in cell growth are limited, its classification as a fatty alcohol phosphate (FAP) places it in a category of molecules with known bioactivity. researchgate.net FAPs are recognized as ligands for LPA receptors, which are deeply involved in mediating cell proliferation, survival, and differentiation. nih.govnih.gov Although oleyl phosphate itself appears to be a weak activator of major LPA receptors, the potential for interaction with other, less-characterized receptors or for its metabolic products to have biological activity cannot be excluded.

Furthermore, inorganic phosphate itself is a critical signaling molecule that promotes the osteogenic differentiation of mesenchymal stem cells. nih.govnih.gov Elevated extracellular phosphate concentrations can activate signaling pathways such as the Wnt pathway, leading to the expression of osteoblast differentiation markers and subsequent mineralization. nih.govmdpi.com The incorporation of phosphate groups into biomaterials has been shown to improve the attachment and differentiation of bone cells. researchgate.net It is plausible that oleyl phosphate, by being localized to the cell membrane, could contribute to local phosphate signaling or be metabolized to release phosphate, thereby influencing processes like osteogenesis.

Involvement in Membrane Transport Processes

The lipid bilayer is a selective barrier, and the transport of molecules, particularly ions, across it is a highly regulated process. The composition of the membrane, including the charge of its constituent lipids, plays a significant role in this process. nih.gov The negatively charged phosphate headgroup of oleyl phosphate contributes to the negative surface potential of the inner leaflet of the plasma membrane.

This negative charge can influence the transport of ions across the membrane in several ways:

Ion Concentration at the Membrane Surface : The negative surface potential can attract cations (e.g., Ca²⁺, Na⁺) and repel anions from the immediate vicinity of the membrane, altering the local ion concentrations available to transport proteins.

Modulation of Transporter/Channel Activity : The function of many voltage-gated ion channels and transporters is sensitive to the local electrostatic environment. Changes in surface charge can shift the voltage-dependence of their activation, thereby modulating their activity.

Phosphate Transport : The transport of inorganic phosphate itself is a vital cellular process mediated by specific phosphate carriers. nih.gov While oleyl phosphate is not inorganic phosphate, its presence and metabolism could potentially influence the dynamics of phosphate homeostasis and the function of these transporters. Anion transport, in general, is known to be a limiting factor for cation uptake in organelles like mitochondria. nih.gov

Comparative Analysis of Phosphorylated and Non-Phosphorylated Octadecenols in Cell Biology

The addition of a phosphate group to oleyl alcohol (the non-phosphorylated form) to create oleyl phosphate fundamentally alters the molecule's physicochemical properties and, consequently, its biological roles. This phosphorylation represents a switch from a largely structural, hydrophobic molecule to a charged, amphipathic molecule with the potential for signaling functions.

Oleyl alcohol is a non-ionic, unsaturated fatty alcohol that is insoluble in water. nih.gov In a cellular context, it primarily interacts with the hydrophobic core of membranes. It is known to intercalate into the lipid bilayer, where its kinked chain disrupts lipid packing, thereby increasing membrane fluidity and permeability. nih.gov This property has led to its use as a chemical penetration enhancer in topical drug delivery. nih.gov Its metabolism typically involves oxidation to its corresponding fatty acid, oleic acid, which can then enter various metabolic pathways, including energy storage or incorporation into other lipids. nih.govnih.govresearchgate.net

In stark contrast, oleyl phosphate is an anionic amphipath. The negatively charged phosphate headgroup renders the molecule water-dispersible and anchors it to the aqueous interface of the cell membrane. cosmileeurope.eupcc.eu Unlike oleyl alcohol, it cannot readily diffuse across the membrane. This phosphorylation transforms the molecule from a passive membrane perturber into a potential signaling entity. As a member of the FAP family, its primary putative role is in cell signaling through interactions with cell surface receptors, even though its affinity for well-known LPA receptors is low. researchgate.netresearchgate.net The biological act of phosphorylating an alcohol is a common cellular strategy to create signaling molecules or metabolic intermediates that are trapped within a specific cellular compartment. libretexts.org

Interactive Data Table 1: Physicochemical and Functional Comparison

PropertyOleyl Alcohol (Non-Phosphorylated)9-Octadecen-1-ol, hydrogen phosphate (Phosphorylated)
Synonym (Z)-octadec-9-en-1-olOleyl phosphate
Chemical Nature Non-ionic, hydrophobic long-chain alcoholAnionic, amphipathic phosphate ester
Solubility Insoluble in water; soluble in organic solvents nih.govDispersible in water pcc.eu
Charge at Phys. pH NeutralNegative
Primary Location Intercalated within the hydrophobic core of membranesAnchored at the membrane-water interface
Effect on Membrane Increases fluidity and permeability nih.govContributes to surface charge; modulates fluidity
Primary Cellular Role Structural; precursor for metabolism researchgate.netPotential signaling molecule; membrane component
Transmembrane Mvmt. Can diffuse/flip-flop across the bilayerRestricted to one leaflet due to charged headgroup

Interactive Data Table 2: Research Findings on Fatty Alcohol Phosphates (FAPs) and Related Lipids

Compound Class/MoleculeResearch FindingPotential Implication for Oleyl Phosphate
Short-Chain FAPs (C10, C12) Act as selective agonists for the LPA2 receptor. nih.govresearchgate.netSuggests that the FAP structure is recognized by LPA receptors, but activity is chain-length dependent.
Long-Chain FAPs Did not activate LPA1 or LPA3 receptors in tested systems. researchgate.netOleyl phosphate (C18) is unlikely to be a strong agonist for LPA1/LPA3 receptors.
Oleyl Thiophosphate An effective inhibitor of autotaxin. researchgate.netThe phosphate moiety is critical for bioactivity; slight modifications (O to S) can alter function.
Inorganic Phosphate (Pi) Promotes osteogenic differentiation of stem cells via Wnt and other signaling pathways. nih.govnih.govOleyl phosphate could potentially influence bone cell differentiation by contributing to local phosphate signaling.

Research on the Cellular and Subcellular Localization of this compound Remains Undefined

Despite the integral role of phosphorylated lipids in cellular structure and signaling, specific research detailing the localization and distribution of this compound within cellular compartments is not available in the current scientific literature.

While extensive research exists on the general distribution of phospholipids (B1166683) and phosphate within cells, direct studies tracking the subcellular journey and accumulation of this compound, also known as oleyl phosphate, are absent from the public domain.

Phospholipids are fundamental components of all cell membranes, forming the lipid bilayers that encase the cell and its organelles. Their amphipathic nature, with a hydrophilic phosphate head and hydrophobic tails, dictates their orientation and function within these membranes. The phosphate group is crucial for this structure and is also a key player in cellular signaling pathways.

Generally, the distribution of phosphate within the body is well-documented, with the majority stored in bone and a smaller fraction found intracellularly and in the extracellular fluid. Within the cell, phosphate is a component of numerous vital molecules, including nucleic acids and ATP. However, this broad understanding of phosphate distribution does not extend to the specific tracking of individual phosphorylated lipid species like this compound.

The cellular uptake and subsequent trafficking of various phospholipids are complex processes mediated by different protein-dependent pathways. Once inside the cell, phospholipids are incorporated into membranes, modified, or utilized in the synthesis of other bioactive lipids. The specific enzymes and transport mechanisms responsible for the distribution of this compound to compartments such as the endoplasmic reticulum, Golgi apparatus, mitochondria, or the plasma membrane have not been specifically elucidated.

Without dedicated research utilizing methods such as fluorescent tagging or mass spectrometry imaging for this particular compound, its concentration and functional residence within different subcellular environments remain speculative. Consequently, a detailed account of its localization and a corresponding data table of research findings cannot be provided at this time. Further investigation is required to map the precise intracellular journey and functional niches of this compound.

Advanced Research Perspectives and Methodological Frontiers

Development of Novel Analytical Approaches for Trace Detection

The accurate detection and quantification of 9-Octadecen-1-ol, hydrogen phosphate (B84403), especially at trace levels within complex biological matrices, is fundamental to understanding its function. Traditional lipid analysis methods are continuously being refined, and novel approaches are emerging to enhance sensitivity and specificity.

Recent advancements in analytical methodologies offer powerful tools for the trace detection of lipid phosphates. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands out as a primary technique. nih.govnih.gov Specifically, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) provides a robust platform for the determination of organophosphorus compounds. nih.gov The sensitivity of this approach can allow for the direct injection of aqueous samples for concentrations in the low microgram per liter range, and with solid-phase extraction (SPE), quantification limits can be pushed to the nanogram per liter level. nih.gov

For enhanced specificity and the identification of unknown related metabolites, high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, is invaluable. mdpi.com HRMS allows for the investigation of fragmentation pathways, which can help in the structural elucidation of the parent molecule and its derivatives. mdpi.com The use of techniques like liquid chromatography-Fourier transform mass spectrometry (LC-FTMS) has been shown to identify a significantly greater number of impurities and related compounds compared to low-resolution MS, by leveraging charge state and isotopic distribution information. nih.gov

A summary of relevant analytical techniques is presented in the table below.

Analytical TechniquePrincipleApplication for 9-Octadecen-1-ol, hydrogen phosphatePotential Advantages
HPLC Separation based on partitioning between a stationary and mobile phase.Isolation from complex lipid mixtures.High resolution and reproducibility.
LC-ESI-MS/MS HPLC separation followed by ionization and mass analysis of precursor and product ions.Highly sensitive and specific quantification in biological samples.Low limits of quantification, suitable for trace analysis. nih.gov
GC-MS Gas-phase separation followed by mass spectrometry.Analysis of the oleyl chain after derivatization.Excellent for fatty acid profiling.
HRMS (e.g., Orbitrap) Mass analysis with high accuracy and resolving power.Accurate mass determination for formula confirmation and identification of metabolites. mdpi.comReduces ambiguity in identification and aids in non-targeted screening. mdpi.com
TLC Separation on a solid support based on polarity.Preparative separation and qualitative analysis of lipid classes. umass.eduavantiresearch.comSimple, low-cost screening method.

Integration of Omics Technologies for Comprehensive Metabolomic Profiling

To fully appreciate the biological significance of this compound, it is essential to move beyond its isolated analysis and place it within the broader context of the cellular metabolome. Omics technologies, particularly lipidomics and metabolomics, provide a system-wide view of molecular changes and interactions. nih.gov

Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques, primarily mass spectrometry-based methods, to identify and quantify the complete lipid profile of a cell, tissue, or organism. nih.gov An untargeted lipidomics approach would enable the simultaneous measurement of this compound along with hundreds of other lipid species, revealing correlations and changes in response to various stimuli or in disease states. nih.gov Targeted lipidomics, on the other hand, would focus on the precise quantification of this compound and a predefined set of related lipid mediators. nih.gov

Integrating lipidomics data with other omics disciplines, such as genomics, transcriptomics, and proteomics, can provide a multi-layered understanding of the pathways influenced by this compound. For instance, an increase in the level of this lipid phosphate might correlate with changes in the expression of genes encoding for specific enzymes or receptors, suggesting a functional relationship. This integrated approach is crucial for building comprehensive models of cellular metabolism and signaling.

Advancements in Molecular Dynamics Simulations for Predictive Modeling

Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules at an atomic level. scispace.com For this compound, MD simulations can provide invaluable insights into its physical properties and interactions with other biological molecules, such as proteins and lipid membranes. nih.govscispace.com

Simulations of lipid bilayers containing molecules with oleoyl (B10858665) chains, such as dioleoylphosphatidylcholine (DOPC), have been used to study membrane structure and dynamics. nih.gov By incorporating this compound into such simulated bilayers, researchers can predict its preferred location and orientation within the membrane, its effect on membrane properties like fluidity and thickness, and its potential to form specific interactions with neighboring lipids. nih.govresearchgate.net

Furthermore, MD simulations can be employed to model the binding of this compound to putative protein targets. nih.gov These simulations can predict binding poses and estimate the free energy of binding, providing a theoretical framework to understand the molecular basis of its biological activity. nih.govresearchgate.net This predictive power can guide the design of experiments to validate these interactions and can help in the development of molecules that modulate its function. nih.gov

The table below outlines key parameters often considered in molecular dynamics simulations of lipid systems.

Simulation ParameterDescriptionRelevance to this compound
Force Field A set of parameters to calculate the potential energy of the system.Determines the accuracy of the molecular interactions.
System Size The number of atoms or molecules in the simulation box.A larger system provides a more realistic representation of a biological membrane. nih.gov
Simulation Time The duration of the simulation.Nanosecond to microsecond timescales are often required to observe significant biological events. nih.gov
Ensemble The set of thermodynamic variables that are kept constant (e.g., NPT: constant number of particles, pressure, and temperature).Ensures the simulation mimics physiological conditions. nih.gov

Exploration of this compound as a Biochemical Probe

The structural similarity of this compound to bioactive lipids like lysophosphatidic acid (LPA) suggests its potential use as a biochemical probe. nih.govnih.gov LPA is a signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs). nih.gov

Analogs of LPA are frequently synthesized and used to investigate the structure-activity relationships of LPA receptors and to selectively activate or inhibit specific receptor subtypes. nih.govelsevierpure.com For example, the related molecule, oleyl thiophosphate, has been shown to have activity at LPA receptors. nih.gov This indicates that this compound could potentially interact with these receptors and could be used to probe their function.

By systematically evaluating the activity of this compound at different LPA receptor subtypes, researchers can determine its selectivity profile. Furthermore, it could be used in enzymatic assays to study the activity of lipid phosphatases, enzymes that dephosphorylate lipid phosphates and play a crucial role in terminating their signaling. nih.govnih.gov Its simple structure makes it an attractive tool compound for dissecting the complex signaling pathways regulated by lipid phosphates.

Future Directions in Understanding its Roles in Complex Biological Networks

The ultimate goal of studying a single molecule like this compound is to understand its role within the context of complex biological networks. Future research will likely focus on elucidating its involvement in cellular signaling and metabolic pathways.

Given the signaling properties of other lipid phosphates, a key area of investigation will be the identification of the specific receptors and downstream effectors of this compound. nih.govmdpi.com This will involve a combination of biochemical assays, cell-based signaling studies, and potentially the use of chemically modified versions of the molecule to identify binding partners.

Another important avenue of research will be to understand how the metabolism of this compound is regulated and how it integrates with broader metabolic networks. nih.gov This includes identifying the enzymes responsible for its synthesis and degradation and understanding how its levels are controlled under different physiological and pathological conditions. The interplay between phosphate signaling and other cellular processes, such as plant responses to nutrient availability, highlights the interconnectedness of these networks. nih.gov By mapping the connections between this compound and other cellular components, a more complete picture of its biological function will emerge.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-Octadecen-1-ol hydrogen phosphate, and how is purity optimized?

  • Methodological Answer : Synthesis typically involves phosphorylation of 9-Octadecen-1-ol using phosphorus oxychloride (POCl₃) or polyphosphoric acid under controlled anhydrous conditions. Purification is achieved via column chromatography (silica gel, eluting with chloroform/methanol gradients) or recrystallization in non-polar solvents. Purity is confirmed by thin-layer chromatography (TLC) and quantified via <sup>31</sup>P NMR to assess phosphate ester formation .

Q. Which spectroscopic techniques are critical for structural characterization of 9-Octadecen-1-ol hydrogen phosphate?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies olefinic protons (δ 5.3–5.4 ppm for Z-isomer) and alkyl chain integration .
  • <sup>31</sup>P NMR : Confirms phosphate ester linkage (δ −0.5 to +2 ppm for monoesters) .
  • FT-IR : Detects P=O stretches (~1250 cm⁻¹) and P-O-C vibrations (~1050 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M-H]⁻ ion for C₁₈H₃₅O₄P⁻ at m/z 345.2) .

Q. What safety protocols are essential for handling 9-Octadecen-1-ol hydrogen phosphate?

  • Methodological Answer : Use fume hoods for aerosol prevention, wear nitrile gloves, and avoid skin contact due to irritant properties . Store in sealed containers at −20°C to prevent hydrolysis. Emergency measures include rinsing eyes with water for 15 minutes and using 1% sodium bicarbonate for skin decontamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 9-Octadecen-1-ol hydrogen phosphate derivatives?

  • Methodological Answer : Contradictions often arise from isomer purity (Z vs. E) or trace solvents. Mitigation strategies:

  • HPLC-PDA : Quantify isomeric ratios using C18 columns (e.g., Z-isomer elutes earlier than E) .
  • DSC/TGA : Assess thermal stability to rule out degradation artifacts .
  • Biological Replicates : Use ≥3 independent assays with standardized cell lines (e.g., HEK293 for membrane interaction studies) .

Q. What mechanistic approaches elucidate the interaction of 9-Octadecen-1-ol hydrogen phosphate with lipid bilayers?

  • Methodological Answer :

  • Langmuir-Blodgett Troughs : Measure changes in monolayer surface pressure (Δπ) upon compound insertion .
  • Fluorescence Anisotropy : Track membrane fluidity using DPH probes .
  • MD Simulations : Apply CHARMM36 force fields to model phosphate-headgroup interactions with phosphatidylcholine bilayers .

Q. How does the Z/E stereochemistry of the olefinic chain affect the compound’s physicochemical properties?

  • Methodological Answer : The Z-isomer (cis) introduces a kinked alkyl chain, reducing melting point (mp Z: 4–6°C vs. E: 18–20°C) and enhancing solubility in polar solvents. Critical micelle concentration (CMC) is 20% lower for Z-isomers, impacting self-assembly in aqueous systems. These differences are quantified via differential scanning calorimetry (DSC) and dynamic light scattering (DLS) .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing phosphate quantification assays?

  • Methodological Answer : For colorimetric phosphate assays (e.g., molybdenum blue):

  • Use linear regression (R² ≥ 0.99) with KH₂PO₄ standards (0.1–10 ppm).
  • Report 95% confidence intervals for triplicate measurements.
  • Cross-validate via ICP-MS for total phosphorus content .

Applications in Functional Studies

Q. How is 9-Octadecen-1-ol hydrogen phosphate utilized in studying endocrine disruption?

  • Methodological Answer : As a surfactant analog, it is tested in ER/AR transcriptional activation assays (e.g., OECD TG 455). Dose-response curves (0.1–100 µM) in MCF-7 cells evaluate estrogenic activity, with luciferase reporter normalization to cell viability (MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.